N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide
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Overview
Description
N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a piperazine ring, and a pyrimidine ring, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple stepsThe reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
CAS No. |
918662-94-9 |
---|---|
Molecular Formula |
C17H18N6O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[5-cyano-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C17H18N6O/c1-22-7-9-23(10-8-22)17-19-12-14(11-18)15(21-17)20-16(24)13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,19,20,21,24) |
InChI Key |
RZKIRGRZACACNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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